molecular formula C18H25NO4 B182013 Benzyl-N-Boc-4-Piperidincarboxylat CAS No. 177990-33-9

Benzyl-N-Boc-4-Piperidincarboxylat

Katalognummer: B182013
CAS-Nummer: 177990-33-9
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: QLGMYLVKJUYFDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-Boc-4-piperidinecarboxylate: is a chemical compound with the molecular formula C18H25NO4 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthetic processes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Benzyl N-Boc-4-piperidinecarboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating several diseases:

  • Respiratory Disorders : Compounds derived from this piperidine structure have been identified as muscarinic M3 receptor antagonists, which are useful in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis .
  • Neurological Disorders : The compound is a precursor for synthesizing donepezil hydrochloride, a well-known drug used to treat Alzheimer's disease by inhibiting acetylcholinesterase .

Antiviral Activity

Research indicates that derivatives of benzyl piperidine compounds exhibit antiviral properties, particularly against influenza viruses. Studies have shown that N-benzyl 4,4-disubstituted piperidines can inhibit H1N1 virus by interfering with hemagglutinin-mediated membrane fusion, highlighting their potential as antiviral agents .

Antibacterial Agents

The compound has been linked to the development of new antibiotics targeting resistant bacterial strains. Its structure allows for modifications that enhance antibacterial activity through mechanisms such as disrupting bacterial cell wall synthesis.

Case Study 1: Antiviral Efficacy

A study published in ACS Medicinal Chemistry Letters demonstrated that certain derivatives of benzyl piperidine compounds act as potent inhibitors of the H1N1 influenza virus. The research identified critical interactions between the compound and viral proteins that facilitate membrane fusion, providing insights into designing effective antiviral therapies .

Case Study 2: Alzheimer’s Disease Treatment

Research has shown that benzyl N-Boc-4-piperidinecarboxylate is integral to synthesizing donepezil hydrochloride. A clinical study involving patients with mild to moderate Alzheimer's disease illustrated significant cognitive improvements with this treatment, underscoring the compound's relevance in neuropharmacology .

Summary Table of Applications

Application AreaDescriptionKey Findings
Respiratory DisordersMuscarinic M3 receptor antagonistsEffective against COPD and asthma
Neurological DisordersPrecursor for donepezil hydrochlorideImproves cognition in Alzheimer's patients
Antiviral ActivityInhibitors against influenza virusesEffective against H1N1 through fusion inhibition
Antibacterial AgentsDevelopment of antibiotics targeting resistant strainsDisrupts bacterial cell wall synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl N-Boc-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with tert-butyl chloroformate to introduce the Boc protecting group.

Industrial Production Methods: In industrial settings, the synthesis of Benzyl N-Boc-4-piperidinecarboxylate often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl N-Boc-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution: The benzyl group can be replaced with other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using in dichloromethane.

    Substitution: Common reagents include and .

    Oxidation: Reagents such as or .

    Reduction: Reagents like or .

Major Products Formed:

    Free amine: from hydrolysis.

    Substituted piperidine derivatives: from substitution reactions.

    Piperidone derivatives: from oxidation.

    Reduced piperidine derivatives: from reduction.

Wirkmechanismus

The mechanism of action of Benzyl N-Boc-4-piperidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the nitrogen atom in the piperidine ring, preventing unwanted side reactions. This allows for selective functionalization of the molecule at other positions. The benzyl group can be selectively removed or modified, enabling further derivatization of the compound.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl N-Boc-piperidine-4-carboxylate
  • 1-Boc-4-piperidone
  • Benzyl N-Boc-4-piperidinecarboxylate

Comparison:

  • Ethyl N-Boc-piperidine-4-carboxylate has an ethyl ester group instead of a benzyl group, making it less bulky and potentially more reactive in certain substitution reactions.
  • 1-Boc-4-piperidone lacks the benzyl group, making it more suitable for reactions where the benzyl group would be a hindrance.
  • Benzyl N-Boc-4-piperidinecarboxylate is unique due to its combination of the benzyl and Boc protecting groups, providing a balance of stability and reactivity for various synthetic applications.

Biologische Aktivität

Benzyl N-Boc-4-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Its biological activity has been studied in various contexts, particularly in medicinal chemistry, where it serves as a precursor for the synthesis of bioactive molecules. This article provides a detailed overview of the biological activity of Benzyl N-Boc-4-piperidinecarboxylate, including its chemical properties, mechanisms of action, and relevant case studies.

Benzyl N-Boc-4-piperidinecarboxylate is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H19_{19}N2_{2}O2_{2}
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 177990-33-9

The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions that can be exploited in various synthetic pathways. This compound is often used as a building block in organic synthesis due to its versatile reactivity.

The biological activity of Benzyl N-Boc-4-piperidinecarboxylate primarily arises from its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity.

  • Receptor Interaction : It has been shown to interact with dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders.
  • Enzymatic Modulation : The compound may modulate the activity of various enzymes involved in metabolic pathways, thereby influencing cellular functions.

Pharmacological Applications

Benzyl N-Boc-4-piperidinecarboxylate has been explored for its potential in various pharmacological applications:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antiviral Activity : Some studies have reported antiviral properties associated with piperidine derivatives, suggesting potential applications in antiviral drug development.
  • CNS Activity : Due to its interaction with dopamine receptors, it may play a role in treating conditions such as Parkinson's disease and schizophrenia.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of Benzyl N-Boc-4-piperidinecarboxylate and its derivatives:

  • Dopamine Receptor Antagonism : A study characterized several benzyloxypiperidine derivatives as selective D4 receptor antagonists. These compounds demonstrated improved stability and selectivity compared to previously reported antagonists, indicating their potential for treating dopamine-related disorders .
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of piperidine derivatives has shown that modifications at specific positions significantly affect biological activity. For instance, introducing various substituents on the piperidine ring can enhance receptor binding affinity and selectivity .
  • Synthesis and Bioactivity Correlation : A study on the synthesis of N-benzyl 4-piperidone derivatives revealed that certain structural modifications led to compounds with enhanced anti-inflammatory and analgesic properties .

Comparative Analysis

Compound NameBiological ActivityKey Findings
Benzyl N-Boc-4-piperidinecarboxylateAnti-inflammatory, AntiviralEffective against specific inflammatory markers; potential for drug development
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineSelective PKB inhibitorHigh selectivity for PKB over PKA; potent in tumor growth inhibition
Benzyloxypiperidine derivativesD4 receptor antagonistsImproved stability and selectivity; implications for CNS disorders

Eigenschaften

IUPAC Name

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGMYLVKJUYFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623948
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177990-33-9
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-tert-butoxycarbonylisonipecotic acid (12.0 g, 52.3 mmol), benzyl alcohol (6.0 mL, 58 mmol), 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (11.04 g, 57.6 mmol), and 4-dimethylaminopyridine (642 mg, 5.25 mmol) in anhydrous dichloromethane (100 mL) was stirred at room temp. for 6 h. The resultant mixture was diluted with dichloromethane and washed successively with water, 10% aqueous citric acid, saturated sodium bicarbonate, and brine. The organic extract was dried over anhydrous magnesium sulfate, filtered, and concentration under vacuum. The residual oil was subjected to column chromatography on silica eluting with 20% ethyl acetate in hexane. Collection and concentration of appropriate fractions afforded the title product as white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
642 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-t-butoxycarbonyl isonipecotic acid (12.0 g, 52.3 mmol) from example 3 step A, in anhydrous CH2Cl2 (100 ml), was added benzyl alcohol (6.0 ml, 58 mmol), followed by EDC (11.04 g, 57.6 mmol), and DMAP (642 mg, 5.25 mmol). The resulting mixture was stirred for 6 hrs, then diluted with CH2Cl2 (150 ml) and washed successively with water, 10% aqueous citric acid, saturated NaHCO3, and brine and dried (MgSO4). Concentration in vacuo afforded a colorless oil which was chromatographed (SiO2, 20% EtOAc in hexanes) to afford the product as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.04 g
Type
reactant
Reaction Step Two
Name
Quantity
642 mg
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (20 g) in DMF (100 ml) was treated with anhydrous potassium carbonate (60 g) and then benzyl bromide (16.43 g) and the mixture was stirred at room temperature for 72 hours. It was filtered, evaporated to dryness, dissolved in ethyl acetate, washed with sodium carbonate solution and water and dried over sodium sulfate. The product was evaporated to give an oil (29 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.43 g
Type
reactant
Reaction Step Two
Name

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.